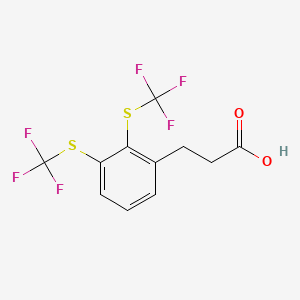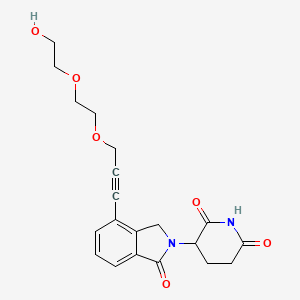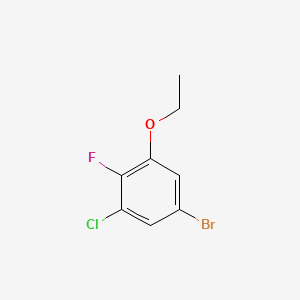
5-(4-Chlorophenyl)thiophene-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-2-thiophenesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a thiophene ring substituted with a 4-chlorophenyl group and a sulfonyl chloride functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-2-thiophenesulfonyl chloride typically involves the chlorosulfonation of 5-(4-chlorophenyl)-2-thiophenesulfonic acid. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the chlorosulfonating agent. The process involves the following steps:
- Dissolution of 5-(4-chlorophenyl)-2-thiophenesulfonic acid in an appropriate solvent, such as dichloromethane.
- Addition of chlorosulfonic acid dropwise to the solution while maintaining a low temperature (0-5°C).
- Stirring the reaction mixture at room temperature for several hours.
- Quenching the reaction with ice-cold water and extracting the product with an organic solvent.
Industrial Production Methods
In an industrial setting, the production of 5-(4-chlorophenyl)-2-thiophenesulfonyl chloride can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and reagent addition, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-chlorophenyl)-2-thiophenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation of the thiophene ring can be achieved using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like primary and secondary amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents is used for oxidation reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfonyl hydrides: Formed by reduction.
Oxidized thiophene derivatives: Formed by oxidation.
Applications De Recherche Scientifique
5-(4-chlorophenyl)-2-thiophenesulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of various sulfonyl-containing compounds.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes and receptors.
Material Science: It is used in the synthesis of functionalized polymers and materials with specific properties.
Biological Studies: The compound is investigated for its biological activity, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 5-(4-chlorophenyl)-2-thiophenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate or a reagent. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-chlorophenyl)-2-thiophenesulfonic acid: The precursor to 5-(4-chlorophenyl)-2-thiophenesulfonyl chloride.
5-(4-chlorophenyl)-2-thiophenesulfonamide: A derivative formed by the reaction with amines.
5-(4-chlorophenyl)-2-thiophenesulfonate ester: A derivative formed by the reaction with alcohols.
Uniqueness
5-(4-chlorophenyl)-2-thiophenesulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts high reactivity towards nucleophiles This makes it a versatile intermediate in organic synthesis, allowing for the formation of a wide range of sulfonyl-containing compounds
Propriétés
Formule moléculaire |
C10H6Cl2O2S2 |
|---|---|
Poids moléculaire |
293.2 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)thiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C10H6Cl2O2S2/c11-8-3-1-7(2-4-8)9-5-6-10(15-9)16(12,13)14/h1-6H |
Clé InChI |
OFXSPNQQRVXCDD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(S2)S(=O)(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(3R)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B14775082.png)



![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-4-carboxamide](/img/structure/B14775105.png)


